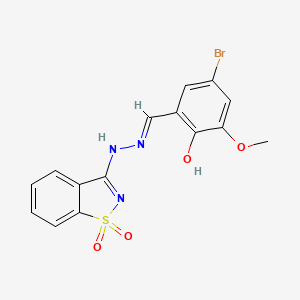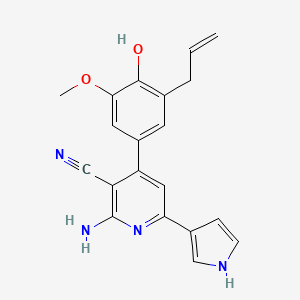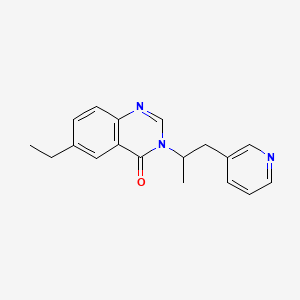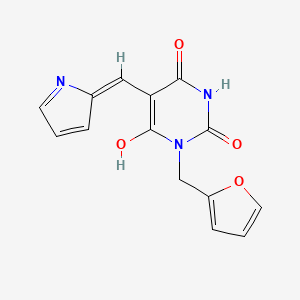![molecular formula C15H12N2O2 B6088524 6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)
6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, commonly known as PPBD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPBD is a derivative of pyrrolopyridine, a class of compounds that has been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of PPBD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PPBD has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to DNA damage and cell death. PPBD has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
PPBD has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. PPBD has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. PPBD has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various diseases. In addition, PPBD has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
PPBD has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various biological processes. However, PPBD also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the complex synthesis of PPBD can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on PPBD, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its therapeutic potential in various diseases. Further studies are needed to elucidate the mechanism of action of PPBD and to optimize its pharmacokinetic properties for clinical use. In addition, the potential use of PPBD as a drug delivery system and its combination with other therapeutic agents should also be explored.
Conclusion:
In conclusion, PPBD is a promising compound with potential therapeutic applications in various diseases. Its complex synthesis and low solubility in aqueous solutions present some challenges for its use in lab experiments, but its high potency and selectivity make it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of PPBD and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
PPBD can be synthesized through a multistep reaction, involving the condensation of 2-phenylethylamine and 2,3-dichloropyridine, followed by cyclization using sodium hydride and N,N-dimethylformamide. The final product is obtained through oxidation using potassium permanganate and sodium hydroxide. The synthesis of PPBD is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
PPBD has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, PPBD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, PPBD has been found to have neuroprotective effects and improve cognitive function. In infectious diseases, PPBD has been shown to have antimicrobial activity against various pathogens.
Eigenschaften
IUPAC Name |
6-(2-phenylethyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-12-7-4-9-16-13(12)15(19)17(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLKACSRTVOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B6088443.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)

![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
![N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)


![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)